molecular formula C6H5ClNaO3S B1297812 Sodium 4-chlorobenzenesulfonate CAS No. 5138-90-9

Sodium 4-chlorobenzenesulfonate

Cat. No.: B1297812
CAS No.: 5138-90-9
M. Wt: 215.61 g/mol
InChI Key: DGNMZFIOSIEAJS-UHFFFAOYSA-N
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Description

Sodium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClNaO3S. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfonate can be synthesized through the sulfonation of 4-chlorobenzene. The process involves the reaction of 4-chlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of 4-chlorobenzene using sulfur trioxide in a controlled environment. The resulting 4-chlorobenzenesulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison: Sodium 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to sodium benzenesulfonate. It also has different solubility and stability properties compared to sodium toluenesulfonate and sodium xylenesulfonate, making it suitable for specific industrial applications .

Properties

CAS No.

5138-90-9

Molecular Formula

C6H5ClNaO3S

Molecular Weight

215.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfonate

InChI

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);

InChI Key

DGNMZFIOSIEAJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na]

5138-90-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chlorobenzenesulfonate
Reactant of Route 2
Sodium 4-chlorobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-chlorobenzenesulfonate
Reactant of Route 4
Sodium 4-chlorobenzenesulfonate
Reactant of Route 5
Sodium 4-chlorobenzenesulfonate
Reactant of Route 6
Sodium 4-chlorobenzenesulfonate

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